1-Bromo-3-chloro-5-isopropoxybenzene
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Description
1-Bromo-3-chloro-5-isopropoxybenzene is a chemical compound with the molecular formula C9H10BrClO . It has a molecular weight of 249.53 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound can be carried out using electrophilic aromatic substitution, activation of the benzene ring, halogenation, and deamination of the ring . This reaction can be successfully performed in an undergraduate laboratory using techniques accumulated over one’s organic chemistry laboratory career .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromo, chloro, and isopropoxy substituents . The InChI code for this compound is 1S/C9H10BrClO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 237.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 45.5±3.0 kJ/mol and a flash point of 125.9±11.9 °C . The compound has a molar refractivity of 53.0±0.3 cm3 .Scientific Research Applications
Direct Chain End Functionalization in Polymer Chemistry
1-Bromo-3-chloro-5-isopropoxybenzene plays a role in the end-quenching of TiCl4-catalyzed quasiliving polyisobutylene polymerizations, facilitating direct chain end functionalization. This application demonstrates its utility in creating polymers with specific terminal functional groups, which are crucial for further chemical modifications or for imparting specific properties to the polymers (Morgan, Martínez-Castro, & Storey, 2010).
Structural Chemistry and X-ray Diffraction Studies
In the realm of structural chemistry, derivatives of this compound, such as 1-(halomethyl)-3-nitrobenzene compounds, have been explored for their anisotropic displacement parameters. These parameters are critical for understanding the molecular and crystal structure of materials, impacting their physical properties and applications (Mroz, Wang, Englert, & Dronskowski, 2020).
Advanced Materials and Ring Expansion Reactions
Research into the ring expansion of alumole derivatives to create 1-Bromo-1-alumacyclonona-2,4,6,8-tetraene showcases the compound's potential in synthesizing novel materials with unique properties. These materials could have applications in catalysis, optoelectronics, or as precursors for further synthetic transformations (Agou et al., 2015).
Chemical Reactivity and Molecular Synthesis
Studies on the chemical reactivity of this compound derivatives have led to the development of novel synthetic pathways and the creation of complex molecules. These findings are essential for the pharmaceutical industry, agrochemicals, and the synthesis of organic materials with specific functions (El Idrissi et al., 2021).
Properties
IUPAC Name |
1-bromo-3-chloro-5-propan-2-yloxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWVUTFRDAIKIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682129 |
Source
|
Record name | 1-Bromo-3-chloro-5-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-66-8 |
Source
|
Record name | 1-Bromo-3-chloro-5-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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